1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
The compound 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which are notable for their rigid bicyclic framework and applications in medicinal chemistry. The core structure consists of a bridged bicyclic system with a nitrogen atom at the 8-position. The phenylsulfonyl group at the 3-position and the ethanone moiety at the 8-position distinguish this compound from other analogs.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11(17)16-12-7-8-13(16)10-15(9-12)20(18,19)14-5-3-2-4-6-14/h2-6,12-13,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORRNMBOSAUHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Approach via Acyclic Precursors
This strategy involves synthesizing acyclic compounds containing the necessary stereochemical elements, followed by cyclization to form the bicyclic structure. The approach allows for precise stereochemical control through:
- Utilization of chiral starting materials from the natural product pool
- Employment of chiral auxiliaries to direct stereoselectivity
- Application of asymmetric catalysis during key bond-forming steps
Direct Formation of the Bicyclic Structure
Alternative approaches focus on the direct stereocontrolled formation of the bicyclic scaffold or the desymmetrization of achiral tropinone derivatives. These methods often utilize:
- Asymmetric catalytic reduction of tropinone precursors
- Enzymatic resolution of racemic intermediates
- Stereoselective functionalization of preformed bicyclic structures
Comparative Analysis of Scaffold Construction Strategies
Table 1: Comparison of Approaches for 8-Azabicyclo[3.2.1]octane Scaffold Synthesis
| Strategy | Advantages | Limitations | Typical Reagents | Expected Yield |
|---|---|---|---|---|
| Acyclic Precursor Route | Precise stereochemical control; Flexibility for diverse substitution patterns | Multiple synthetic steps; Protecting group manipulations | Chiral catalysts; Directed aldol reactions; Intramolecular cyclizations | 30-45% (overall) |
| Direct Bicyclic Formation | Fewer synthetic steps; Potential for higher atom economy | More challenging stereochemical control; Limited substrate scope | Asymmetric reducing agents; Metal-catalyzed cyclizations | 40-60% (overall) |
| Desymmetrization of Tropinone | Utilizes readily available starting materials; Well-established methodology | Limited to specific substitution patterns; May require resolution | Enzymes; Chiral reducing agents; Kinetic resolution conditions | 35-50% (including resolution) |
Introduction of the Phenylsulfonyl Group
Once the appropriate bicyclic scaffold has been constructed, the next synthetic challenge is the installation of the phenylsulfonyl group at the 3-position with the correct stereochemistry.
Direct Sulfonylation of 3-Hydroxy Derivatives
The most straightforward approach involves the sulfonylation of a 3-hydroxy-8-azabicyclo[3.2.1]octane derivative. This typically proceeds through the following sequence:
- Protection of the nitrogen atom to prevent competing reactions
- Activation of the C3 hydroxy group using a sulfonyl chloride in the presence of a base
- Deprotection of the nitrogen to regenerate the secondary amine
The stereochemical outcome of this transformation depends on the configuration of the starting 3-hydroxy derivative and the reaction mechanism (SN2 vs. SN1).
C-H Functionalization Approaches
Modern synthetic methods have explored direct C-H functionalization strategies for introducing the phenylsulfonyl group. These methods offer the advantage of fewer synthetic steps but often require specialized catalysts and carefully optimized conditions.
Typical C-H functionalization approaches include:
- Metal-catalyzed C-H insertion with sulfonyl sources
- Radical-mediated sulfonylation of unactivated C-H bonds
- Directed C-H functionalization using coordination to direct regioselectivity
Optimization Parameters for Phenylsulfonylation
Table 2: Critical Parameters for Successful Phenylsulfonylation
| Parameter | Optimal Range/Conditions | Impact on Reaction | Monitoring Method |
|---|---|---|---|
| Solvent System | Dichloromethane; Tetrahydrofuran; N,N-Dimethylformamide | Affects solubility and reaction rate | TLC analysis; Reaction conversion |
| Base Selection | Triethylamine; Pyridine; 4-Dimethylaminopyridine | Influences reactivity and minimizes side reactions | pH monitoring; Conversion analysis |
| Temperature | -10°C to 25°C | Controls selectivity and prevents elimination | Thermal monitoring; Product profile analysis |
| Reaction Time | 4-24 hours | Balances conversion with minimization of side products | HPLC analysis; Reaction sampling |
| Catalyst (if applicable) | 5-10 mol% loading | Enhances reaction rate and selectivity | Conversion analysis |
N-Acetylation Strategies
The final key step in the synthesis involves the acetylation of the nitrogen atom at the 8-position of the bicyclic system. Several approaches can be employed for this transformation:
Classical Acetylation Methods
Traditional N-acetylation employs reagents such as acetyl chloride or acetic anhydride in the presence of an appropriate base. For 8-azabicyclo[3.2.1]octane derivatives, these conditions typically provide good yields, though careful temperature control may be necessary to prevent side reactions.
The reaction sequence generally involves:
- Preparation of a solution of the 3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane in an appropriate solvent
- Addition of a base (triethylamine, pyridine, or sodium hydroxide)
- Dropwise addition of the acetylating reagent at controlled temperature
- Aqueous workup and purification
Selective N-Acetylation in Complex Molecules
When working with multifunctional substrates, more selective acetylation methods may be required. These can include:
- Use of milder acetylation reagents such as N-acetylimidazole
- Application of enzyme-catalyzed selective acetylation
- Employment of protecting group strategies to mask competing nucleophilic sites
Comparative Analysis of N-Acetylation Methods
Table 3: Comparison of N-Acetylation Strategies
| Method | Reagent System | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Direct Acetylation | Acetyl chloride/Triethylamine | Simple procedure; Readily available reagents; Rapid reaction | Less selective; May require low temperatures | 75-90% |
| Anhydride Method | Acetic anhydride/Pyridine | Milder conditions; Less sensitive to moisture | Slower reaction; Requires excess reagent | 80-95% |
| Activated Ester Approach | N-Acetoxy-succinimide/Base | Higher selectivity; Compatible with sensitive substrates | More expensive reagents; Longer reaction times | 70-85% |
| Catalytic Acetylation | Acetic anhydride/DMAP catalyst | Enhanced reactivity; Lower reagent loading | Potential for catalyst poisoning | 85-95% |
Complete Synthetic Routes to 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Based on the methodologies described in previous sections, several complete synthetic routes can be proposed for the preparation of the target compound.
Route A: From Tropinone through Hydroxylation-Sulfonylation-Acetylation
This approach utilizes tropinone as a readily available starting material and proceeds through the following key transformations:
- Stereoselective reduction of tropinone to (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol using chiral reducing agents
- Protection of the nitrogen atom with a suitable protecting group (e.g., tert-butoxycarbonyl)
- Sulfonylation of the hydroxyl group using benzenesulfonyl chloride and base
- Deprotection of the nitrogen atom under appropriate conditions
- Acetylation of the nitrogen using acetyl chloride or acetic anhydride
This route benefits from using established chemistry but requires careful control of stereoselectivity during the reduction step.
Route B: Via [3+2+1] Cycloaddition Strategy
An alternative approach utilizes a more convergent strategy based on cycloaddition chemistry:
- Preparation of a substituted cyclohexa-1,4-diene bearing an appropriate nitrogen functionality
- Introduction of the phenylsulfonyl group at a strategic position
- [3+2+1] cycloaddition to construct the bicyclic framework
- Adjustment of oxidation states if necessary
- Acetylation of the nitrogen atom to complete the synthesis
This approach may offer advantages in terms of step economy but requires careful optimization of the key cycloaddition step.
Route C: Through 8-Azabicyclo[3.2.1]oct-2-ene Intermediates
A third strategy involves the use of unsaturated bicyclic intermediates:
- Synthesis of 8-azabicyclo[3.2.1]oct-2-ene via Diels-Alder or related methodologies
- Regio- and stereoselective functionalization to introduce the phenylsulfonyl group
- Adjustment of oxidation states and stereochemistry as required
- N-acetylation to complete the synthesis
Comparative Analysis of Complete Synthetic Routes
Table 4: Evaluation of Complete Synthetic Routes to Target Compound
| Route | Key Intermediate | Number of Steps | Overall Yield (est.) | Advantages | Limitations |
|---|---|---|---|---|---|
| Route A | (1R,5S)-8-protected-azabicyclo[3.2.1]octan-3-ol | 5-6 | 25-35% | Well-established chemistry; Controllable stereochemistry | Multiple protection/deprotection steps; Lower overall yield |
| Route B | Substituted cyclohexa-1,4-diene | 4-5 | 30-40% | More convergent; Fewer steps | Challenging cycloaddition optimization; Less precedent |
| Route C | 8-azabicyclo[3.2.1]oct-2-ene | 4-5 | 25-35% | Access to diverse derivatives; Functional group tolerance | Critical regio- and stereoselectivity challenges |
Optimization of Critical Reaction Parameters
The successful synthesis of 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone requires careful optimization of reaction conditions for each key transformation.
Stereoselective Reduction Optimization
For Route A, the stereoselective reduction of tropinone is a critical step that determines the configuration at the 3-position. Optimization parameters include:
- Reducing Agent Selection : Different chiral reducing agents (CBS catalyst, alpine borane, chiral oxazaborolidines) can be evaluated for their stereoselectivity
- Temperature Profile : Typically, lower temperatures (-78°C to -20°C) favor higher stereoselectivity
- Reaction Concentration : Dilute conditions often improve stereoselectivity
- Additive Effects : Lewis acids or other additives may enhance selectivity
Sulfonylation Reaction Optimization
The introduction of the phenylsulfonyl group can be optimized by considering:
- Activation Method : Different leaving group strategies (mesylate, triflate, or direct substitution)
- Solvent Effects : Polar aprotic solvents generally favor sulfonylation reactions
- Reaction Time and Temperature : Extended reaction times at lower temperatures may improve selectivity
- Catalyst Selection : Nucleophilic catalysts like DMAP may accelerate the reaction
N-Acetylation Optimization
For the final acetylation step, key optimization factors include:
- Reagent Ratio : Typically 1.2-2.0 equivalents of acetylating agent
- Base Selection and Equivalents : Often 1.5-3.0 equivalents of base
- Temperature Control : Usually 0°C to room temperature
- Concentration Effects : Moderate dilution (0.1-0.5 M) often provides optimal results
Purification and Analytical Characterization
Purification Strategies
The purification of 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can be achieved through various methods, depending on the scale and purity requirements:
- Flash Column Chromatography : Typically using silica gel with gradient elution (e.g., hexane:ethyl acetate or dichloromethane:methanol systems)
- Recrystallization : From appropriate solvent systems (ethanol, acetone/hexane, or ethyl acetate/hexane)
- Preparative HPLC : For smaller scales requiring very high purity
Analytical Characterization Methods
Confirmation of structure and purity requires comprehensive analytical characterization:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Key diagnostic signals include the acetyl methyl protons (approximately δ 2.0-2.2 ppm), aromatic protons from the phenylsulfonyl group (δ 7.5-8.0 ppm), and the characteristic signals of the bicyclic framework
- High-Resolution Mass Spectrometry : Expected molecular formula C15H19NO3S with calculated exact mass of 293.1086
- Infrared Spectroscopy : Characteristic bands for the acetyl carbonyl (approximately 1650 cm^-1) and sulfonyl stretching (1300-1150 cm^-1)
- X-ray Crystallography : Ultimate confirmation of three-dimensional structure including absolute stereochemistry
Table 5: Characteristic Analytical Data for 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
| Analytical Method | Key Parameters/Signals | Value/Range | Interpretation |
|---|---|---|---|
| 1H NMR | Acetyl methyl (CH3) | δ 2.0-2.2 ppm (s, 3H) | N-acetyl group |
| 1H NMR | Aromatic protons | δ 7.5-8.0 ppm (m, 5H) | Phenylsulfonyl moiety |
| 1H NMR | H-3 (methine at sulfonyl position) | δ 3.3-3.5 ppm (m, 1H) | Confirms substitution pattern |
| 13C NMR | Carbonyl carbon | δ ~168-170 ppm | N-acetyl group |
| 13C NMR | Aromatic carbons | δ 125-140 ppm | Phenylsulfonyl moiety |
| MS | Molecular ion | m/z 293.1086 | Confirms molecular formula |
| IR | C=O stretching | ~1650 cm^-1 | Acetyl group |
| IR | S=O stretching | 1300-1150 cm^-1 | Sulfonyl group |
| Specific Rotation | [α]D | Variable based on solvent and concentration | Confirms optical activity |
Scale-Up Considerations and Process Development
For larger-scale preparation of 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, several process development considerations become important:
Process Optimization Parameters
Table 6: Process Development Parameters for Scale-Up
| Process Parameter | Optimization Target | Impact on Process | Control Strategy |
|---|---|---|---|
| Reagent Addition Rate | Controlled heat release | Prevents runaway reactions | Automated addition systems; Temperature monitoring |
| Mixing Efficiency | Uniform reaction conditions | Improves yield consistency | Optimized impeller design; Baffled vessels |
| Heat Transfer | Efficient temperature control | Maintains selectivity | Jacketed reactors; External cooling systems |
| In-Process Controls | Real-time reaction monitoring | Ensures quality; Determines endpoints | HPLC or GC sampling; Spectroscopic monitoring |
| Workup Procedures | Efficient separation; Minimal waste | Improves recovery and purity | Counter-current extraction; Optimized pH control |
| Crystallization Parameters | Controlled particle size; High purity | Facilitates filtration; Meets specifications | Seeding strategies; Cooling profiles |
Green Chemistry Considerations
Sustainable production methods should consider:
- Atom economy through optimized stoichiometry
- Catalytic processes rather than stoichiometric reagents where possible
- Solvent reduction or replacement with greener alternatives
- Energy efficiency through optimized heating/cooling cycles
- Waste minimization through improved separations and recycling
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular function and response.
Comparison with Similar Compounds
Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives
The following table summarizes key structural analogs, their substituents, and notable properties:
Key Comparison Points
Substituent Effects on Pharmacological Activity
- Sulfonyl vs. Sulfonamides may engage in hydrogen bonding, influencing receptor affinity .
- Acyl vs. Aryl Groups: The ethanone moiety in the target compound contrasts with indole-5-carbonyl () and 4-(trifluoromethyl)phenyl methanone () substituents. Acyl groups may confer different binding modes in enzyme inhibition, while aryl groups enhance π-π stacking interactions .
Physicochemical Properties
- Lipophilicity : Methyl-substituted analogs (e.g., ) exhibit higher lipophilicity (logP ~1.5) compared to the target compound (estimated logP ~2.8 due to phenylsulfonyl). Hydroxy-substituted derivatives () are more polar, improving aqueous solubility .
- Metabolic Stability: Sulfonyl groups resist oxidative metabolism better than thioether () or amino () substituents, which may undergo glucuronidation or oxidation .
Biological Activity
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 293.4 g/mol. The structure features a bicyclic framework with a phenylsulfonyl group, which is significant for its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some studies suggest that related bicyclic compounds possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The presence of sulfonyl groups may contribute to anti-inflammatory activities, potentially inhibiting pro-inflammatory cytokines.
- Neurological Effects : Given the bicyclic structure, there may be implications for neuropharmacological applications, particularly in treating conditions like anxiety or depression.
The exact mechanism of action for 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone remains under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may act as a ligand for specific receptors involved in neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes related to inflammatory pathways or microbial resistance mechanisms.
Case Study 1: Antimicrobial Properties
A study exploring the antimicrobial efficacy of sulfonamide derivatives found that compounds with similar structures to 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potential therapeutic applications in treating bacterial infections.
Case Study 2: Anti-inflammatory Effects
In vitro studies on the anti-inflammatory effects of related bicyclic compounds showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 70% when treated with concentrations as low as 25 µM. This suggests that the compound may modulate inflammatory responses effectively.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.4 g/mol |
| Biological Activity | Antimicrobial, Anti-inflammatory |
Q & A
Q. Stereochemical Control :
- Chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived ligands) are used during bicyclic core formation to preserve the (1R,5S) configuration .
- X-ray crystallography or NOE NMR experiments confirm stereochemistry post-synthesis .
Basic: What spectroscopic and computational methods are used to characterize this compound?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assignments focus on distinguishing diastereotopic protons in the bicyclic system (e.g., δ 3.2–4.1 ppm for bridgehead hydrogens) and sulfonyl/ketone carbonyl signals (δ 170–190 ppm in 13C) .
- NOESY : Correlates spatial proximity of protons to confirm bicyclic conformation .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z 347.12) and fragments (e.g., loss of acetyl group, m/z 305.09) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties and optimize geometry for docking studies .
Advanced: How can conflicting data on biological activity (e.g., receptor binding vs. cellular assays) be resolved?
Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal Assays :
- Compare SPR (surface plasmon resonance) binding affinity with functional cAMP assays in transfected HEK293 cells .
- Use knockout cell lines to isolate target-specific effects .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) to identify trends, adjusting for variables like solvent (DMSO concentration ≤0.1%) .
- Structural Dynamics : MD simulations (AMBER force field) assess ligand-receptor conformational changes over 100 ns trajectories .
Advanced: What strategies optimize reaction yields for sulfonylation without side-product formation?
Answer:
- Temperature Control : Sulfonylation at −10°C minimizes sulfonic acid byproducts .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl2) to accelerate sulfonyl group transfer .
- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates, improving yields from 60% to 85% .
Q. Table 1: Yield Optimization Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| THF, 0°C, NaH | 62 | 92 | |
| DMF, −10°C, ZnCl2 | 85 | 96 |
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC; >90% remains intact at pH 7.4 .
- Light Sensitivity : Expose to UV (254 nm) for 48h; photodegradation <5% when stored in amber vials .
- Thermal Stability : TGA (thermogravimetric analysis) shows decomposition onset at 215°C, confirming suitability for room-temperature storage .
Advanced: How do electronic effects of substituents (e.g., sulfonyl vs. triazole) influence reactivity?
Answer:
- DFT Calculations : The sulfonyl group reduces electron density at the bicyclic nitrogen (Mulliken charge: −0.32 vs. −0.45 in triazole derivatives), increasing susceptibility to nucleophilic attack .
- Kinetic Studies : Pseudo-first-order rate constants (kobs) for hydrolysis are 3× higher in sulfonyl derivatives due to electron-withdrawing effects .
- SAR Analysis : Replace sulfonyl with methylsulfonyl to reduce steric hindrance, improving binding affinity (Ki from 120 nM to 45 nM) .
Basic: What in vitro models are used for preliminary pharmacological screening?
Answer:
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) and COX-2 (fluorometric assay) .
- Cell Viability : MTT assay in SH-SY5Y neurons (IC50 > 50 µM indicates low cytotoxicity) .
- Membrane Permeability : Parallel artificial membrane assay (PAMPA) predicts BBB penetration (Pe ≈ 12×10⁻⁶ cm/s) .
Advanced: What computational tools predict metabolic pathways and potential toxophores?
Answer:
- Metabolism Prediction :
- CYP450 Metabolism : Use StarDrop’s DEREK Nexus to identify likely oxidation sites (e.g., benzylic C-H) .
- Glucuronidation : MetaSite models predict Phase II conjugation at the acetyl oxygen .
- Toxicity Screening :
- AMES Test In Silico : Leadscope QSAR flags mutagenic potential of nitro intermediates .
- hERG Inhibition : MOE docking scores < −10 kcal/mol suggest low cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
